1-(m-Methoxybenzamidomethyl)pyridinium chloride hydrate
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Overview
Description
1-(m-Methoxybenzamidomethyl)pyridinium chloride hydrate is a pyridinium salt with a complex structure that includes a methoxybenzamide group. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is often used in research due to its ability to form stable structures and participate in a variety of chemical reactions.
Preparation Methods
The synthesis of 1-(m-Methoxybenzamidomethyl)pyridinium chloride hydrate typically involves the reaction of pyridine with m-methoxybenzoyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .
Chemical Reactions Analysis
1-(m-Methoxybenzamidomethyl)pyridinium chloride hydrate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(m-Methoxybenzamidomethyl)pyridinium chloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(m-Methoxybenzamidomethyl)pyridinium chloride hydrate involves its interaction with various molecular targets. The compound can form hydrogen bonds and participate in π-π interactions, which contribute to its stability and reactivity. These interactions are crucial for its effects in biological systems and its role in chemical reactions .
Comparison with Similar Compounds
1-(m-Methoxybenzamidomethyl)pyridinium chloride hydrate can be compared with other pyridinium salts such as:
Cetylpyridinium chloride: Known for its antimicrobial properties and use in oral care products.
Pyridinium chlorochromate: Used as an oxidizing agent in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other pyridinium salts .
Properties
CAS No. |
102584-08-7 |
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Molecular Formula |
C14H17ClN2O3 |
Molecular Weight |
296.75 g/mol |
IUPAC Name |
3-methoxy-N-(pyridin-1-ium-1-ylmethyl)benzamide;chloride;hydrate |
InChI |
InChI=1S/C14H14N2O2.ClH.H2O/c1-18-13-7-5-6-12(10-13)14(17)15-11-16-8-3-2-4-9-16;;/h2-10H,11H2,1H3;1H;1H2 |
InChI Key |
BJZATVGMCNEIDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC[N+]2=CC=CC=C2.O.[Cl-] |
Origin of Product |
United States |
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